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Abstract
This technical guide provides a comprehensive overview of 8-Chloro-2-methyl-1-octene, a

functionalized aliphatic hydrocarbon with significant potential as a versatile building block in

organic synthesis and drug discovery. While specific experimental data for this compound is not

extensively documented in publicly available literature, this paper synthesizes foundational

chemical principles and data from analogous structures to present its core physicochemical

properties, a robust synthetic protocol, and its prospective applications. The dual functionality

of a terminal alkene and a primary alkyl chloride within a lipophilic branched-chain structure

makes 8-Chloro-2-methyl-1-octene a molecule of considerable interest for researchers,

scientists, and professionals in drug development seeking to construct complex molecular

architectures and modulate pharmacokinetic profiles.

Introduction and Molecular Overview
8-Chloro-2-methyl-1-octene is an organochlorine compound featuring a terminal double bond

and a primary chloride on an eight-carbon chain with a methyl branch at the 2-position. Its

molecular formula is C₉H₁₇Cl, and it has a molecular weight of 160.68 g/mol . The presence of
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two distinct reactive sites—the nucleophilic π-bond of the alkene and the electrophilic carbon of

the alkyl chloride—offers orthogonal handles for sequential chemical modifications. This

bifunctionality is key to its utility as a synthetic intermediate.

The branched methyl group and the eight-carbon chain contribute to the molecule's lipophilicity,

a critical parameter in drug design that influences a compound's absorption, distribution,

metabolism, excretion, and toxicity (ADMET) profile.[1][2] The strategic incorporation of such

aliphatic chains can enhance binding to hydrophobic pockets in protein targets and improve

membrane permeability.[3]

Physicochemical and Spectroscopic Properties
Due to the limited availability of specific experimental data for 8-Chloro-2-methyl-1-octene,

the following table includes both confirmed data and predicted properties based on structurally

similar compounds such as 8-chloro-1-octene and 2-methyl-1-octene.[4][5][6]

Property Value Source/Basis

Molecular Weight 160.68 g/mol Crysdot LLC

Molecular Formula C₉H₁₇Cl Crysdot LLC

CAS Number 485320-16-9 BLDpharm[7]

Appearance Colorless liquid Predicted

Boiling Point ~185-195 °C
Predicted (based on related

structures)

Density ~0.89 g/mL
Predicted (based on related

structures)

Solubility
Insoluble in water; soluble in

common organic solvents
Predicted

Spectroscopic Characterization (Predicted):

While experimental spectra for 8-Chloro-2-methyl-1-octene are not readily available, its key

spectroscopic features can be predicted based on its structure and data from analogous
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compounds.[8][9]

¹H NMR: The spectrum is expected to show characteristic signals for the vinyl protons of the

terminal alkene (around 4.7-5.0 ppm), a singlet for the methyl group at the 2-position (around

1.7 ppm), a triplet for the methylene group adjacent to the chlorine atom (around 3.5 ppm),

and a series of multiplets for the other methylene groups in the aliphatic chain.

¹³C NMR: The carbon spectrum would display signals for the sp² carbons of the double bond

(in the range of 110-145 ppm), a signal for the carbon bearing the chlorine atom (around 45

ppm), and several signals in the aliphatic region for the other carbons.

Infrared (IR) Spectroscopy: Key absorption bands would include C-H stretching of the alkene

and alkane groups (around 2850-3080 cm⁻¹), a C=C stretching vibration (around 1650

cm⁻¹), and a C-Cl stretching band (in the region of 600-800 cm⁻¹).[6]

Mass Spectrometry: The mass spectrum would show a molecular ion peak (M⁺) at m/z 160

and an M+2 peak at m/z 162 with an approximate ratio of 3:1, which is characteristic of a

compound containing one chlorine atom. Common fragmentation patterns would involve the

loss of a chlorine atom or cleavage of the alkyl chain.

Synthesis and Reaction Pathways
A plausible and efficient synthesis of 8-Chloro-2-methyl-1-octene can be envisioned through a

Grignard reaction, a powerful and widely used method for carbon-carbon bond formation.[10]

This approach offers a straightforward route from commercially available starting materials.

Proposed Synthetic Workflow
The proposed synthesis involves the coupling of isopropenylmagnesium bromide with 1-bromo-

6-chlorohexane. The Grignard reagent, formed from 2-bromopropene, acts as a nucleophile,

attacking the electrophilic carbon of the bromo-chloro-hexane.
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Grignard Reagent Formation

Coupling Reaction Workup and Purification

2-Bromopropene

Isopropenylmagnesium bromide
Mg, THF

Mg turnings

Anhydrous THF

8-Chloro-2-methyl-1-octene

1-bromo-6-chlorohexane

1-bromo-6-chlorohexane Aqueous Workup Distillation/Chromatography

Click to download full resolution via product page

Caption: Proposed synthesis of 8-Chloro-2-methyl-1-octene via Grignard coupling.

Detailed Experimental Protocol
Materials:

2-Bromopropene

Magnesium turnings

Iodine (crystal)

Anhydrous tetrahydrofuran (THF)

1-Bromo-6-chlorohexane

Saturated aqueous ammonium chloride solution
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Anhydrous magnesium sulfate

Standard laboratory glassware (three-neck round-bottom flask, dropping funnel, condenser)

Inert atmosphere setup (e.g., nitrogen or argon)

Procedure:

Grignard Reagent Formation:

Under an inert atmosphere, add magnesium turnings (1.1 equivalents) and a small crystal

of iodine to a dry three-neck flask equipped with a reflux condenser and a dropping funnel.

Add anhydrous THF to the flask.

Dissolve 2-bromopropene (1.0 equivalent) in anhydrous THF and add it to the dropping

funnel.

Add a small portion of the 2-bromopropene solution to the magnesium suspension. The

reaction is initiated upon the disappearance of the iodine color and gentle bubbling. If the

reaction does not start, gentle warming may be applied.

Once initiated, add the remaining 2-bromopropene solution dropwise at a rate that

maintains a gentle reflux.

After the addition is complete, continue to stir the mixture at room temperature for an

additional hour to ensure complete formation of the Grignard reagent.

Coupling Reaction:

Cool the freshly prepared isopropenylmagnesium bromide solution to 0 °C in an ice bath.

Add a solution of 1-bromo-6-chlorohexane (1.05 equivalents) in anhydrous THF to the

dropping funnel.

Add the 1-bromo-6-chlorohexane solution dropwise to the stirred Grignard reagent,

maintaining the temperature below 10 °C.
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After the addition is complete, allow the reaction mixture to warm to room temperature and

stir for 12-16 hours.

Workup and Purification:

Cool the reaction mixture to 0 °C and quench it by the slow, dropwise addition of a

saturated aqueous ammonium chloride solution.

Extract the aqueous layer with diethyl ether or ethyl acetate (3x).

Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

Filter the drying agent and concentrate the solvent under reduced pressure.

Purify the crude product by vacuum distillation or column chromatography on silica gel to

yield 8-Chloro-2-methyl-1-octene.

Applications in Drug Discovery and Development
The unique structural features of 8-Chloro-2-methyl-1-octene make it a valuable scaffold for

the synthesis of novel drug candidates.

Modulating Lipophilicity
Lipophilicity is a critical physicochemical property that significantly impacts the pharmacokinetic

and pharmacodynamic profiles of a drug.[11] The branched alkyl chain of 8-Chloro-2-methyl-
1-octene can be incorporated into a lead compound to increase its lipophilicity. This can

enhance its ability to cross biological membranes, such as the blood-brain barrier, or improve

its binding affinity to hydrophobic pockets within a target protein.[2]

A Platform for Further Functionalization
The terminal alkene and the primary alkyl chloride moieties serve as versatile handles for a

wide range of chemical transformations, allowing for the late-stage functionalization of drug-like

molecules.[12]

Alkene Functionalization: The terminal double bond can undergo various reactions, including

hydroboration-oxidation to introduce a hydroxyl group, ozonolysis to yield a carbonyl
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compound, or various coupling reactions to form new carbon-carbon bonds.[12] This allows

for the introduction of diverse functional groups to explore the structure-activity relationship

(SAR) of a compound series.

Alkyl Chloride Reactivity: The primary chloride is a good leaving group and can be readily

displaced by a variety of nucleophiles, such as amines, thiols, or azides, to introduce

nitrogen- or sulfur-containing functional groups, which are prevalent in many

pharmaceuticals.

The Role of the Chlorine Atom
The presence of a chlorine atom can have profound effects on the biological activity of a

molecule.[1] It can alter the electronic properties of the molecule, influence its metabolic

stability by blocking sites of oxidation, and participate in halogen bonding, a type of non-

covalent interaction that can enhance binding to a biological target.

Safety and Handling
While a specific Safety Data Sheet (SDS) for 8-Chloro-2-methyl-1-octene is not widely

available, based on the properties of similar compounds like 1-octene and other chlorinated

hydrocarbons, the following precautions should be taken:

Flammability: The compound is likely a flammable liquid. Keep away from heat, sparks, and

open flames.

Toxicity: Handle in a well-ventilated fume hood. Avoid inhalation of vapors and contact with

skin and eyes.

Personal Protective Equipment (PPE): Wear appropriate protective clothing, including safety

goggles, gloves, and a lab coat.

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area.

Conclusion
8-Chloro-2-methyl-1-octene, with a molecular weight of 160.68 g/mol , represents a promising

yet underexplored building block for organic synthesis and medicinal chemistry. Its bifunctional

nature, combined with a lipophilic aliphatic chain, provides a versatile platform for the design
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and synthesis of novel small molecules. The synthetic route outlined in this guide offers a

practical approach to its preparation, paving the way for its broader application in research and

development. As the demand for novel chemical entities in drug discovery continues to grow,

the strategic use of such functionalized building blocks will be instrumental in the creation of

the next generation of therapeutics.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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